![molecular formula C14H21BrO B14191808 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene CAS No. 918441-56-2](/img/structure/B14191808.png)
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene is an organic compound belonging to the family of aromatic compounds It is characterized by the presence of a bromine atom and a pentyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene typically involves the bromination of 4-[(2S)-2-(pentyloxy)propyl]benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Phenolic compounds are the major products.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the pentyloxy group play a crucial role in determining the reactivity and selectivity of the compound. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene can be compared with other similar compounds such as:
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the (2S)-2-(pentyloxy)propyl group.
4-Bromo-1-pentyloxybenzene: Similar structure but with different substitution pattern.
4-Bromo-1-(pentyloxy)benzene: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (2S)-2-(pentyloxy)propyl group, which imparts distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
918441-56-2 |
|---|---|
Formule moléculaire |
C14H21BrO |
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-bromo-4-[(2S)-2-pentoxypropyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-10-16-12(2)11-13-6-8-14(15)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
INRCXUYMGMLSPZ-LBPRGKRZSA-N |
SMILES isomérique |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)Br |
SMILES canonique |
CCCCCOC(C)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)
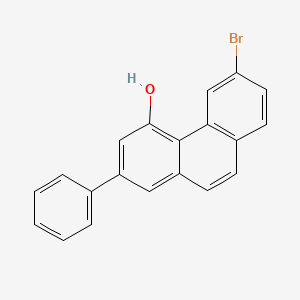
![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)


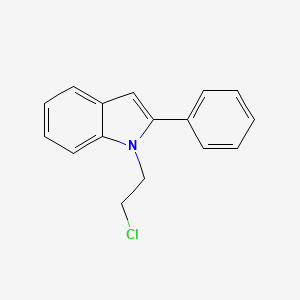
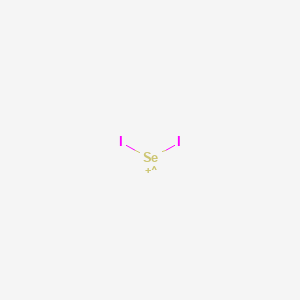
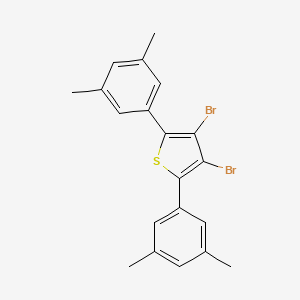
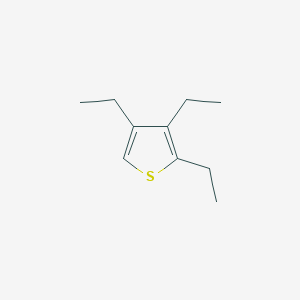

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)


